molecular formula C7H7N3OS B1298028 4H-thieno[3,2-b]pyrrole-5-carbohydrazide CAS No. 119448-43-0

4H-thieno[3,2-b]pyrrole-5-carbohydrazide

Cat. No. B1298028
M. Wt: 181.22 g/mol
InChI Key: LZERMXJDKQVOLZ-UHFFFAOYSA-N
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Description

4H-thieno[3,2-b]pyrrole-5-carbohydrazide is a chemical compound that belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals. The compound features a thieno[3,2-b]pyrrole core, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a carbohydrazide functional group attached to it .

Synthesis Analysis

The synthesis of 4H-thieno[3,2-b]pyrrole derivatives has been explored in several studies. A key approach involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with different alkylating agents, followed by transformations of the carboxylate group into various reactive functionalities . Additionally, acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with different acyl chlorides has been reported to afford mixed bis-acylhydrazines . These synthetic routes are crucial for the development of novel heterocyclic compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of 4H-thieno[3,2-b]pyrrole derivatives is characterized by the presence of a thieno[3,2-b]pyrrole core. The conformational properties of related compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, have been explored using X-ray diffraction studies, which provide insights into the three-dimensional shape of these molecules . Although the exact molecular structure analysis of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide is not detailed in the provided papers, similar analytical techniques can be applied to determine its conformation.

Chemical Reactions Analysis

The chemical reactivity of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide involves its ability to undergo further chemical transformations. For instance, the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate yields a complex derivative, showcasing the compound's potential for chemical modifications . Other reactions include intramolecular cyclizations and amide bond formation, which are key steps in the synthesis of combinatorial libraries containing the 4H-thieno[3,2-b]pyrrole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide and its derivatives are influenced by the heterocyclic core and the substituents attached to it. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. While the provided papers do not explicitly discuss the physical and chemical properties of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide, studies on related heterocyclic compounds can provide valuable information on properties such as solubility, stability, and reactivity .

Scientific Research Applications

  • Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : Compounds with a thieno[3,2-b]pyrrole skeleton, such as thieno[3,2-b]pyrrole-5-carboxamides, have been found to inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity .
    • Results : The compounds were found to exhibit a broad spectrum of antiviral activity .
  • Oncology

    • Field : Oncology
    • Application : Some carboxamides were reported to inhibit neurotropic alphaviruses and reversibly inhibit lysine-specific demethylases, which regulate histone methylation. This opens prospects of using them in oncology .
    • Results : The compounds were found to inhibit lysine-specific demethylases, opening prospects for their use in oncology .
  • Antitubercular Activity

    • Field : Medicinal Chemistry
    • Application : The compounds were synthesized with a view to obtaining new antituberculostatic agents .
    • Method : The carboxy group of acids was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol. The resulting hydrazides were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride .
    • Results : Compound 7c showed a moderate antitubercular activity .
  • Colon Cancer Treatment

    • Field : Oncology
    • Application : 4H-thieno[3,2-b]pyrrole derivatives have been identified as potential lead compounds for the treatment of colon cancer .
    • Results : The study suggests that these derivatives could be useful scaffolds to obtain potent lead compounds for colon cancer treatment .
  • Synthesis of New Fused Derivatives

    • Field : Organic Chemistry
    • Application : The decomposition of 4-azido-5-arylthiophene-2-carboxylates has been studied to synthesize fused 4H-thieno pyrrole derivatives .
    • Results : The proposed approaches allow to obtain functionally substituted heteroacenes .
  • Organic Solar Cells

    • Field : Material Science
    • Application : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives have occupied an important position in the development of organic solar cells (OSCs) .
    • Results : The growing number of new π-conjugated polymers and small-molecules has promoted the rapid development of OSCs over the past two decades .
  • Inhibition of Hepatitis C Virus NS5B Polymerase

    • Field : Medicinal Chemistry
    • Application : Thieno[3,2-b]pyrroles without a carboxamide functionality have been found to behave as allosteric inhibitors of hepatitis C virus NS5B polymerase .
    • Results : The compounds were found to inhibit hepatitis C virus NS5B polymerase .
  • LSD1 Inhibitors

    • Field : Medicinal Chemistry
    • Application : 4H-thieno[3,2-b]pyrrole derivatives have been identified as potential lead compounds for the inhibition of LSD1 .
    • Results : The study suggests that these derivatives could be useful scaffolds to obtain potent lead compounds for the inhibition of LSD1 .
  • Photovoltaic Materials

    • Field : Material Science
    • Application : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives have occupied an important position in both electron-rich and electron-deficient semiconductors since their first introduction into photovoltaic materials in 2007 .
    • Results : The growing number of new π-conjugated polymers and small-molecules has promoted the rapid development of OSCs over the past two decades .

Future Directions

The future directions for research on 4H-thieno[3,2-b]pyrrole-5-carbohydrazide could involve further exploration of its antiviral properties, as well as its potential applications in oncology . Additionally, further studies could explore the synthesis of new derivatives and their potential biological activities .

properties

IUPAC Name

4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZERMXJDKQVOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354387
Record name 4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-thieno[3,2-b]pyrrole-5-carbohydrazide

CAS RN

119448-43-0
Record name 4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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